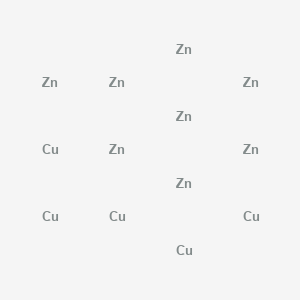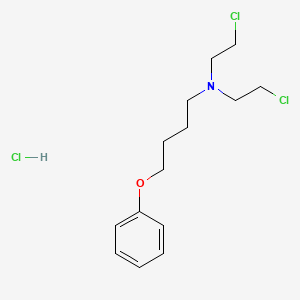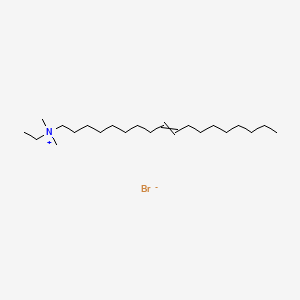
Cyclohexane-1,4-diyldimethanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane-1,4-diyldimethanediyl diacetate is an organic compound with the molecular formula C₁₂H₂₀O₄ It is a derivative of cyclohexane, where two methylene groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylene group is further bonded to an acetate group
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyldimethanediyl diacetate can be synthesized through the esterification of cyclohexane-1,4-diyldimethanol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the desired diacetate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Cyclohexane-1,4-diyldimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: this compound derivatives.
Substitution: Cyclohexane-1,4-diyldimethanediyl derivatives with new functional groups.
科学的研究の応用
Cyclohexane-1,4-diyldimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cyclohexane-1,4-diyldimethanediyl diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification and hydrolysis reactions, while the cyclohexane ring provides structural stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- Cyclohexane-1,4-diyldimethanediyl dimethanesulfonate
- Cyclohexane-1,4-diyldimethanediyl diethyl ether
- Cyclohexane-1,4-diyldimethanediyl dibenzoate
Uniqueness
Cyclohexane-1,4-diyldimethanediyl diacetate is unique due to its specific ester functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
6308-18-5 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
[4-(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h11-12H,3-8H2,1-2H3 |
InChIキー |
NNCDHEJIRBOLSS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1CCC(CC1)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


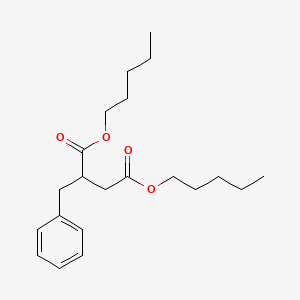



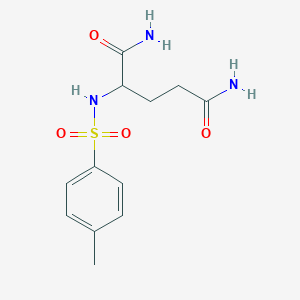
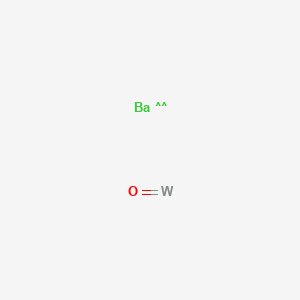
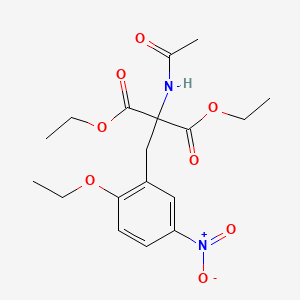
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)

